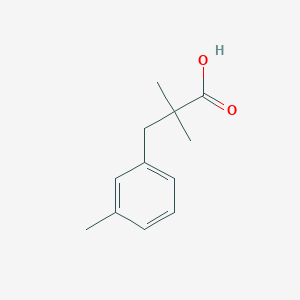

2,2-Dimethyl-3-(3-methylphenyl)propanoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Fragrance Ingredient Safety Assessment : 2,2-Dimethyl-3-methyl-3-butenyl propanoate, a derivative, has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. It was found not to be genotoxic, and the exposure levels were below the threshold of toxicological concern (TTC) for various toxicity endpoints. Moreover, it was determined not to be phototoxic/photoallergenic and not persistent, bioaccumulative, and toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards (Api et al., 2020).

Chiral Supercritical Fluid Chromatography (SFC) : A study on the additive-free preparative chiral SFC separations of racemic 2,2-dimethyl-3-aryl-propanoic acids demonstrated successful resolution using protic methanol as a co-solvent in CO2. This method was expanded to resolve other carboxylic acid-containing racemates, indicating its potential in large-scale SFC separations (Wu et al., 2016).

Ortho Functionalization of Substituted Toluene : Another derivative, 3-(2'-tolyl)propanoic acid, was obtained through regioselective olefination of substituted N,N-dimethylbenzylamines under varying acidity conditions. This catalytic transformation underlines the potential of 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid derivatives in organic synthesis and functionalization processes (Cai et al., 2007).

Reverse Phase HPLC Separation of Stereoisomers : A study described a reverse phase high-performance liquid chromatography method for separating stereoisomers of a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, demonstrating its potential in analytical chemistry for stereoisomer separation (Davadra et al., 2011).

Enantioseparation by Countercurrent Chromatography : Another study successfully enantioseparated isomers of 2-(methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector in countercurrent chromatography. This highlights the compound's relevance in chiral separation techniques (Jin et al., 2020).

Propriétés

IUPAC Name |

2,2-dimethyl-3-(3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9-5-4-6-10(7-9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLAUYYZVFNQQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-3-(3-methylphenyl)propanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Aminopropyl)(benzyl)amino]-1-ethanol](/img/structure/B1468404.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1468408.png)

![2-[(3-Aminopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B1468423.png)